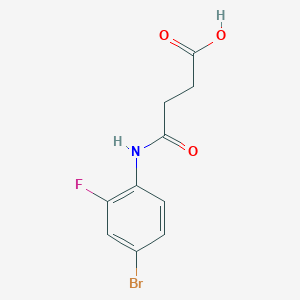

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYVIYFGMWYGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 4-Bromo-2-fluoroaniline

The primary synthetic route begins with 4-bromo-2-fluoroaniline, which undergoes acylation to introduce the 4-oxobutanoic acid group. Two predominant methods are employed:

Succinic Anhydride-Mediated Acylation

Reacting 4-bromo-2-fluoroaniline with succinic anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of pyridine or triethylamine (TEA) yields the intermediate amide. Subsequent hydrolysis of the ester group under acidic or basic conditions generates the final carboxylic acid.

Representative Procedure:

Succinyl Chloride as Acylating Agent

Succinyl chloride offers a more reactive alternative, particularly in non-polar solvents like DCM. The reaction proceeds at 0°C to room temperature to minimize side reactions.

Data Table 1: Comparative Analysis of Acylation Methods

| Acylating Agent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Succinic anhydride | THF | Pyridine | Reflux | 75% |

| Succinyl chloride | DCM | TEA | 0°C to RT | 82% |

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. Key considerations include:

-

Catalyst Optimization: Transition metal catalysts (e.g., copper or palladium) enhance reaction rates in coupling steps.

-

Temperature Control: Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates.

-

Purification Techniques: Recrystallization using ethanol/water mixtures achieves >95% purity, while chromatography is reserved for high-value derivatives.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution

The amine group of 4-bromo-2-fluoroaniline attacks the electrophilic carbonyl carbon of succinic anhydride or chloride, forming a tetrahedral intermediate that collapses to release the amide bond. Steric hindrance from the bromo and fluoro substituents slightly reduces reaction rates compared to unsubstituted anilines.

Competing Pathways

-

Ester Hydrolysis: Premature hydrolysis of succinic anhydride in aqueous conditions reduces yields, necessitating anhydrous solvents.

-

Oxidation: Overexposure to oxidizing agents (e.g., KMnO₄) can degrade the aniline ring, requiring inert atmospheres for sensitive steps.

Advanced Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

Chemistry

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is primarily used as an intermediate in organic synthesis. It can facilitate the formation of more complex structures through various chemical transformations.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding oxides or carboxylic acids.

- Reduction: Capable of being reduced to primary or secondary amines.

- Substitution: The halogen atoms can be substituted with other functional groups, allowing for the diversification of chemical libraries.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate |

| Reduction | Primary/secondary amines | Lithium aluminum hydride |

| Substitution | Substituted anilines | Nucleophiles (amines, thiols) |

Biology

Research has indicated that this compound may exhibit biological activity, particularly in relation to its interactions with biomolecules. Studies are ongoing to evaluate its potential therapeutic properties.

Potential Biological Activities:

- Anti-inflammatory effects: Investigated for its ability to modulate inflammatory pathways.

- Anticancer properties: Explored for its efficacy against various cancer cell lines.

Medicine

The compound is being explored for its therapeutic applications. Preliminary studies suggest it may have beneficial effects in treating conditions such as inflammation and cancer.

Case Study Insights:

- Anti-inflammatory Activity: A study demonstrated that derivatives of this compound showed promise in reducing inflammatory markers in vitro.

- Anticancer Activity: Another investigation indicated that this compound could inhibit tumor growth in specific cancer models, suggesting a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Anilino Derivatives

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5)

- Molecular Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.64 g/mol

- Key Differences: Replaces bromo and fluorine with a single chlorine at the 2-position of the anilino ring. The reduced molecular weight and altered halogen positioning may influence electronic properties and binding interactions .

4-((4-Bromophenyl)amino)-4-oxobutanoic acid (CAS: 25589-41-7)

- Molecular Formula: C₁₀H₁₀BrNO₃

- Molecular Weight : 272.10 g/mol

- Key Differences : Lacks the 2-fluoro substituent present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the bromo-fluoro analog .

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS: 1048010-11-2)

- Molecular Formula : C₁₄H₁₈F₂N₂O₃

- Molecular Weight : 300.30 g/mol

- Key Differences: Incorporates a 2,4-difluorophenyl group and an additional isobutylamino side chain.

Functionalized Anilino Derivatives

4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid (CAS: N/A)

- Molecular Formula : C₁₆H₂₂N₂O₃

- Molecular Weight : 290.36 g/mol

- Key Differences: Features a 1-azepanyl (7-membered ring) carbonyl group on the anilino ring. The larger substituent may sterically hinder interactions but introduces conformational flexibility .

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

- Molecular Formula : C₁₄H₁₆FN₂O₅S

- Molecular Weight : 342.35 g/mol (estimated)

- Key Differences: Replaces the anilino group with a 4-fluorobenzenesulfonyl-piperazine moiety.

Methyl/Fluoro Hybrid Analogs

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid

Structural and Property Trends

Table 1: Comparative Data for Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₀H₉BrFNO₃ | 290.09 | 354545-86-1 | 4-Bromo-2-fluoroanilino |

| 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid | C₁₀H₁₀ClNO₃ | 227.64 | 20266-25-5 | 2-Chloroanilino |

| 4-((4-Bromophenyl)amino)-4-oxobutanoic acid | C₁₀H₁₀BrNO₃ | 272.10 | 25589-41-7 | 4-Bromoanilino |

| 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo... | C₁₆H₂₂N₂O₃ | 290.36 | N/A | 4-(1-Azepanylcarbonyl)anilino |

Key Observations:

Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine.

Substituent Positioning : The 2-fluoro substituent in the target compound may induce steric or electronic effects distinct from analogs with halogens at other positions .

Functional Group Additions : Piperazine or azepane rings introduce basicity and conformational diversity, which could modulate solubility and pharmacokinetics .

Implications for Drug Design

While specific biological data are unavailable in the provided evidence, structural comparisons suggest:

- The bromo-fluoro combination in the target compound balances lipophilicity and electronic effects, making it a candidate for optimizing kinase inhibitor scaffolds.

- Chloro analogs (e.g., CAS 20266-25-5) offer lower molecular weight alternatives but may lack the metabolic stability conferred by fluorine .

- Sulfonyl-piperazine derivatives (e.g., ) could serve as prodrugs due to enhanced solubility from ionizable groups .

Biological Activity

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a bromo and fluoro substituent on the aniline moiety, which may influence its biological interactions. Its structure can be represented as follows:

This compound is often used as an intermediate in the synthesis of more complex organic molecules and has been investigated for its therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.

- Signal Transduction Modulation : It can affect pathways related to cell proliferation and apoptosis.

- Gene Expression Regulation : The compound may influence the expression of genes associated with disease pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, a critical process for cancer cell division.

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 4-(Bromo-F-Anilino) | 0.75 | HeLa | Tubulin polymerization inhibition |

| 4-(Bromo-F-Anilino) | 1.02 | A549 | G2/M phase arrest |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Case Studies

- In Vitro Studies

- A study evaluated the effect of this compound on cancer cell lines (HeLa, A549). Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- In Vivo Studies

- Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential efficacy in vivo. The mechanism was linked to apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.